molecular formula C23H31N7O2 B11492835 3-{4-(pyrrolidin-1-yl)-6-[(tetrahydrofuran-2-ylmethyl)amino]-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

3-{4-(pyrrolidin-1-yl)-6-[(tetrahydrofuran-2-ylmethyl)amino]-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

Cat. No.: B11492835
M. Wt: 437.5 g/mol
InChI Key: DTMVUOWUEBKXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{4-(1-PYRROLIDINYL)-6-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]-1,3,5-TRIAZIN-2-YL}-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-{4-(1-PYRROLIDINYL)-6-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]-1,3,5-TRIAZIN-2-YL}-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE involves several steps. The synthetic route typically starts with the preparation of the triazine ring, followed by the introduction of the pyrrolidinyl and tetrahydro-2-furanylmethyl groups. The final step involves the formation of the hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one structure. Reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions and achieve high yields.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-{4-(1-PYRROLIDINYL)-6-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]-1,3,5-TRIAZIN-2-YL}-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Compared to other similar compounds, 3-{4-(1-PYRROLIDINYL)-6-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]-1,3,5-TRIAZIN-2-YL}-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

Molecular Formula

C23H31N7O2

Molecular Weight

437.5 g/mol

IUPAC Name

11-[4-(oxolan-2-ylmethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C23H31N7O2/c31-20-7-3-6-19-17-11-16(14-30(19)20)13-29(15-17)23-26-21(24-12-18-5-4-10-32-18)25-22(27-23)28-8-1-2-9-28/h3,6-7,16-18H,1-2,4-5,8-15H2,(H,24,25,26,27)

InChI Key

DTMVUOWUEBKXAB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NCC3CCCO3)N4CC5CC(C4)C6=CC=CC(=O)N6C5

Origin of Product

United States

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